Cas no 1136835-67-0 (4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine)
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
- 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
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- Inchi: 1S/C11H10F3N3/c1-6-2-4-7(5-3-6)8-9(11(12,13)14)16-17-10(8)15/h2-5H,1H3,(H3,15,16,17)
- InChI Key: LTNZDOQBXPXXRV-UHFFFAOYSA-N
- SMILES: N1C(C(F)(F)F)=C(C2=CC=C(C)C=C2)C(N)=N1
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM331528-1g |
4-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
1136835-67-0 | 95%+ | 1g |
$407 | 2021-08-18 | |
| Chemenu | CM331528-1g |
4-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
1136835-67-0 | 95%+ | 1g |
$289 | 2023-02-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151137-50mg |
4-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
1136835-67-0 | 95% | 50mg |
¥6319.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151137-100mg |
4-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
1136835-67-0 | 95% | 100mg |
¥6622.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151137-250mg |
4-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
1136835-67-0 | 95% | 250mg |
¥6429.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151137-500mg |
4-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
1136835-67-0 | 95% | 500mg |
¥7226.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151137-1g |
4-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
1136835-67-0 | 95% | 1g |
¥8067.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151137-2.5g |
4-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
1136835-67-0 | 95% | 2.5g |
¥13712.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151137-5g |
4-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
1136835-67-0 | 95% | 5g |
¥23382.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151137-10g |
4-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
1136835-67-0 | 95% | 10g |
¥30092.00 | 2024-08-09 |
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Research Brief on 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS: 1136835-67-0)
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS: 1136835-67-0) is a pyrazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its trifluoromethyl and methylphenyl substituents, exhibits unique physicochemical properties that make it a promising scaffold for the development of novel therapeutic agents. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, inflammation, and infectious diseases.
The compound's chemical structure, featuring a pyrazole core with electron-withdrawing and electron-donating groups, contributes to its versatility in drug design. The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, while the methylphenyl moiety can influence binding affinity to target proteins. These attributes have led to the investigation of 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine in the context of structure-activity relationship (SAR) studies and lead optimization.
Recent research has focused on the synthesis and characterization of derivatives of 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, aiming to improve their pharmacological profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of analogs with enhanced inhibitory activity against protein kinases involved in cancer progression. The study highlighted the compound's potential as a scaffold for designing selective kinase inhibitors, with promising results in preclinical models.
In addition to its applications in oncology, 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has been investigated for its anti-inflammatory properties. A 2022 study demonstrated that certain derivatives of this compound could effectively modulate the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory responses. The findings suggest that these derivatives could serve as leads for the development of new anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The compound's potential in infectious disease research has also been explored. A 2023 preprint article on bioRxiv described the synthesis of 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine-based compounds with activity against bacterial pathogens, including multidrug-resistant strains. The study emphasized the importance of the trifluoromethyl group in enhancing the compounds' antibacterial efficacy and resistance to degradation by bacterial enzymes.
Despite these promising findings, challenges remain in the development of 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine-based therapeutics. Issues such as solubility, toxicity, and off-target effects need to be addressed through further optimization and preclinical testing. Ongoing research aims to overcome these hurdles by employing advanced computational modeling and high-throughput screening techniques to identify the most promising candidates for clinical development.
In conclusion, 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine represents a versatile and valuable scaffold in medicinal chemistry. Its unique structural features and demonstrated bioactivity make it a focal point for ongoing research in multiple therapeutic areas. Future studies will likely continue to explore its potential, with the goal of translating these findings into clinically relevant treatments.
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